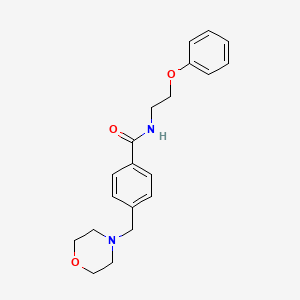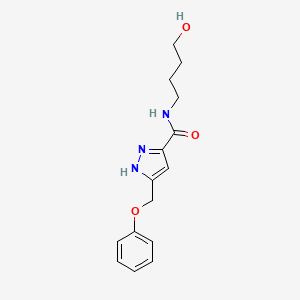
1-(4-fluorophenyl)-4-(1H-imidazol-2-ylmethyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-4-(1H-imidazol-2-ylmethyl)-1,4-diazepane, also known as Ro15-4513, is a compound that belongs to the class of diazepanes and is structurally related to the benzodiazepine family of drugs. It was first synthesized in the early 1990s by researchers at the Roche Institute of Molecular Biology in Nutley, New Jersey. Since then, it has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
1-(4-fluorophenyl)-4-(1H-imidazol-2-ylmethyl)-1,4-diazepane acts as a competitive antagonist at the benzodiazepine site of the GABA-A receptor. This means that it binds to the same site as benzodiazepines, but instead of enhancing the activity of the receptor, it blocks it. This mechanism of action has been used to study the effects of benzodiazepines on the GABA-A receptor and to investigate the role of the receptor in various physiological and pathological conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to block the sedative and anxiolytic effects of benzodiazepines, suggesting that it may be useful in the treatment of benzodiazepine addiction and withdrawal. It has also been shown to have anticonvulsant effects, which may be useful in the treatment of epilepsy. Additionally, this compound has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-fluorophenyl)-4-(1H-imidazol-2-ylmethyl)-1,4-diazepane is its high affinity for the benzodiazepine site of the GABA-A receptor, which makes it a useful tool for studying the receptor. However, one of the limitations of this compound is that it is not selective for the benzodiazepine site of the GABA-A receptor. It has also been shown to have off-target effects on other receptors, which may complicate its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 1-(4-fluorophenyl)-4-(1H-imidazol-2-ylmethyl)-1,4-diazepane. One area of interest is the development of more selective ligands for the benzodiazepine site of the GABA-A receptor. Another area of interest is the investigation of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Additionally, this compound may be useful in the development of new therapies for benzodiazepine addiction and withdrawal. Overall, further research on this compound has the potential to yield important insights into the structure and function of the GABA-A receptor and its role in various physiological and pathological conditions.
Métodos De Síntesis
The synthesis of 1-(4-fluorophenyl)-4-(1H-imidazol-2-ylmethyl)-1,4-diazepane involves a multi-step process that begins with the reaction of 4-fluorobenzaldehyde with ethylene glycol to form 4-(2-hydroxyethoxy)benzaldehyde. This intermediate is then reacted with 2-amino-1-methylimidazole to form the imidazole derivative. The final step involves the reaction of the imidazole derivative with 1,4-dibromobutane to form this compound.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-4-(1H-imidazol-2-ylmethyl)-1,4-diazepane has been extensively studied for its potential applications in scientific research. One of the most notable applications is its use as a ligand for the study of the GABA-A receptor. The GABA-A receptor is a major inhibitory neurotransmitter receptor in the brain and is the target of many drugs, including benzodiazepines. This compound has been shown to bind to a specific site on the GABA-A receptor, known as the benzodiazepine site, with high affinity. This makes it a useful tool for studying the structure and function of the GABA-A receptor.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-(1H-imidazol-2-ylmethyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4/c16-13-2-4-14(5-3-13)20-9-1-8-19(10-11-20)12-15-17-6-7-18-15/h2-7H,1,8-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCURZHFTTTZFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=CC=C(C=C2)F)CC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5428133.png)
![7-(3-hydroxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5428142.png)
![6-{2-[2-(allyloxy)-3-methoxyphenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5428150.png)
![N-[1-(2,5-dimethylphenyl)ethyl]butanamide](/img/structure/B5428157.png)
![2-(dimethylamino)ethyl 3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate hydrochloride](/img/structure/B5428159.png)

![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-fluorobenzamide hydrochloride](/img/structure/B5428175.png)

![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-4-methylbenzohydrazide](/img/structure/B5428183.png)
![(4aS*,8aR*)-1-butyl-6-[5-(methoxymethyl)-2-furoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5428184.png)


![1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5428209.png)
![4-amino-2-(1-piperidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile](/img/structure/B5428222.png)